4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with dimethylamine and trifluoromethyl-substituted benzene derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction, crystallization, and purification steps are also integral to the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide variety of functionalized pyrimidine derivatives .
Scientific Research Applications
4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and other diseases.
Medicine: Explored for its therapeutic potential in treating various conditions, including cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical pathways involved in disease progression, such as cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar enzyme inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Thioglycoside derivatives: Exhibiting significant cytotoxic activities against various cancer cell lines.
Uniqueness
4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific trifluoromethyl substitution, which enhances its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
42055-78-7 |
---|---|
Molecular Formula |
C15H15F3N4O2 |
Molecular Weight |
340.30 g/mol |
IUPAC Name |
2-[6-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C15H15F3N4O2/c1-22(2)12-7-11(8-13(23)21-24)19-14(20-12)9-4-3-5-10(6-9)15(16,17)18/h3-7,24H,8H2,1-2H3,(H,21,23) |
InChI Key |
LIPICLBLILGSAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)CC(=O)NO)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.